Chemical structure and properties of 2-(Pyridin-4-ylmethoxy)ethylamine
Chemical structure and properties of 2-(Pyridin-4-ylmethoxy)ethylamine
This technical guide details the chemical architecture, synthesis, and application of 2-(Pyridin-4-ylmethoxy)ethylamine (CAS: 107257-28-3 / 153034-86-7). It is designed for medicinal chemists and process engineers focusing on kinase inhibitor development and fragment-based drug discovery (FBDD).[1]
A Bifunctional Ether Linker for Kinase Inhibitor Scaffolding
Executive Summary
2-(Pyridin-4-ylmethoxy)ethylamine is a specialized pharmacophore building block characterized by a 4-substituted pyridine ring linked to a primary ethylamine via a flexible ether bridge. In drug discovery, it serves as a critical "linker-head" motif. The pyridine moiety acts as a hydrogen bond acceptor and solubility enhancer (often targeting the hinge region or solvent front of kinases), while the primary amine provides a vector for coupling to core scaffolds (e.g., isoquinolines, pyrimidines) or for further diversification into ureas/amides.[1]
This guide addresses the specific challenge of synthesizing this molecule: controlling chemoselectivity to favor O-alkylation (ether formation) over N-alkylation during the coupling of the pyridine head to the ethyl tail.[1]
Chemical Architecture & Properties
The molecule combines a basic pyridine ring with a nucleophilic primary amine, separated by a 3-atom ether spacer.[1] This specific geometry allows the pyridine to adopt a "hanging" conformation when the amine is anchored to a drug core, ideal for probing deep hydrophobic pockets or solvent-exposed regions in enzymes like Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) .[1]
Physicochemical Profile
| Property | Data | Relevance |
| IUPAC Name | 2-(Pyridin-4-ylmethoxy)ethanamine | Official nomenclature |
| CAS Number | 107257-28-3 (Free Base)153034-86-7 (HCl Salt) | Identification |
| Formula | C₈H₁₂N₂O | MW: 152.19 g/mol |
| pKa (Pyridine) | ~5.2 | Protonated at acidic pH; H-bond acceptor at physiological pH.[2][3][4] |
| pKa (Amine) | ~9.1 | Highly basic; exists as cation at physiological pH unless acylated.[1] |
| LogP | 0.23 (Predicted) | Highly hydrophilic; improves oral bioavailability of lipophilic scaffolds.[1] |
| H-Bond Donors | 1 (Primary Amine) | Key for salt bridge formation.[1] |
| H-Bond Acceptors | 3 (Pyridine N, Ether O, Amine N) | High interaction potential.[1] |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and functional zones of the molecule.[1]
Figure 1: Pharmacophore map highlighting the modular functional zones.[1]
Synthesis & Manufacturing Protocol
A common pitfall in synthesizing amino-ethers is the competition between the nitrogen and oxygen nucleophiles. If one simply reacts 4-(chloromethyl)pyridine with 2-aminoethanol, the nitrogen (being more nucleophilic) will attack the alkyl halide, resulting in the secondary amine (N-alkylation) rather than the desired ether.[1]
The Solution: Use of a Boc-protection strategy to mask the amine, forcing O-alkylation.
Optimized Protocol: Boc-Directed Williamson Ether Synthesis
Reagents
-
Starting Material A: 2-(Boc-amino)ethanol (N-Boc-ethanolamine)[1]
-
Starting Material B: 4-(Chloromethyl)pyridine hydrochloride[1]
-
Base: Sodium Hydride (NaH, 60% dispersion in oil)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
-
Deprotection: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[1]
Step-by-Step Methodology
-
Alkoxide Formation (0°C):
-
Charge a flame-dried flask with anhydrous DMF and 2-(Boc-amino)ethanol (1.0 equiv).
-
Cool to 0°C under Nitrogen atmosphere.
-
Slowly add NaH (2.2 equiv). Note: 2.2 equiv is required to neutralize the HCl from the pyridine salt later and deprotonate the alcohol.[1]
-
Stir for 30 mins until gas evolution ceases. The solution now contains the sodium alkoxide.
-
-
Coupling (0°C → RT):
-
Workup & Purification:
-
Deprotection (Acidolysis):
-
Dissolve the intermediate in DCM.
-
Add TFA (excess, typically 1:4 v/v ratio with DCM).[1] Stir for 1 hour.
-
Concentrate in vacuo to remove TFA.
-
Optional Salt Exchange: Redissolve in MeOH and add HCl/Ether to precipitate the 2-(Pyridin-4-ylmethoxy)ethylamine dihydrochloride salt.
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis pathway ensuring O-alkylation selectivity.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
1H-NMR (400 MHz, D₂O or DMSO-d6)[1]
-
Pyridine Ring: Two doublets appearing in the aromatic region.
-
Benzylic Linker: A sharp singlet representing the CH₂ between the pyridine and oxygen.
-
Ethyl Chain: Two triplets (or multiplets) representing the ethylene bridge.[1]
Mass Spectrometry (ESI-MS)[1]
-
Target Mass: 152.19 Da.
-
Observed Ion: [M+H]⁺ = 153.2 m/z.[1]
-
Note: If the Boc group was not fully removed, a peak at 253.3 m/z will be observed.[1]
Applications in Drug Design
This molecule is a "privileged structure" fragment.[7][8][9] Its utility stems from its ability to bridge a hydrophobic core to a solvent-exposed region.
-
ROCK Inhibitors (Glaucoma/Cardiovascular):
-
Similar to the side chains in Ripasudil (K-115) , this ether-amine tail extends from the drug core (often an isoquinoline or indazole) to interact with the aspartic acid residues in the kinase active site or to solubilize the molecule in the cytosol.[1]
-
Mechanism:[1][2] The pyridine nitrogen can accept a hydrogen bond from water or specific residues, while the ether oxygen provides conformational flexibility that alkyl chains lack.[1]
-
-
Fragment-Based Drug Discovery (FBDD):
-
Used as a "solubility handle." When a lead compound is too lipophilic (LogP > 5), appending this group via the amine (forming an amide) typically drops the LogP by 1–2 units and introduces a basic center for lysosomal trapping or salt formation.[1]
-
Safety and Handling
-
Hazards: As a primary amine and pyridine derivative, it is an irritant to eyes, skin, and respiratory systems.[1] The hydrochloride salt is hygroscopic.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine or absorption of moisture.[1]
-
Stability: The ether linkage is stable to basic and mild acidic conditions but can be cleaved by strong Lewis acids (e.g., BBr₃) or HI.[1]
References
-
PubChem. (n.d.).[1] Compound Summary: 2-(Pyridin-4-ylmethoxy)ethanamine. National Library of Medicine. Retrieved from [Link](Note: Link directs to the specific isomer entry).[1]
-
Isobe, T., et al. (2014).[1] Discovery of Ripasudil (K-115), a Novel ROCK Inhibitor for the Treatment of Glaucoma.[1] Bioorganic & Medicinal Chemistry Letters. [Link][1]
-
Kowa Co Ltd. (2006).[1] Process for the preparation of isoquinoline derivatives. European Patent EP1905761A1. Retrieved from
Sources
- 1. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. EP1905761A1 - An improved process for the preparation of 4-[2-(methyl-2-pyridinylamino) ethoxy] benzaldehyde, an intermediate for the preparation of rosiglitazone - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP1358179B1 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents [patents.google.com]
- 6. 2,6-BIS(CHLOROMETHYL)PYRIDINE(3099-28-3) 1H NMR [m.chemicalbook.com]
- 7. 2-[(Pyridin-4-yl)methoxy]pyrazine|Research Chemical [benchchem.com]
- 8. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity | MDPI [mdpi.com]
- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
